GSK8814: A Technical Guide to its Mechanism of Action in ATAD2 Inhibition
GSK8814: A Technical Guide to its Mechanism of Action in ATAD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of GSK8814, a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). ATAD2 is a critical epigenetic regulator and transcriptional co-regulator whose overexpression is linked to poor outcomes in various cancers, making it a significant target for therapeutic development.[1][2]
The Role of ATAD2 in Cancer
ATAD2 is a multifaceted protein that functions as a chromatin remodeling factor.[3] It contains two primary functional domains: a C-terminal bromodomain and a central AAA+ ATPase domain.[2] The bromodomain is responsible for "reading" epigenetic marks by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, particularly on histone H4.[4] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters.[5]
Overexpression of ATAD2 has been observed in numerous cancers, including breast, lung, and liver cancer.[2][6] Its elevated levels are associated with the promotion of tumor cell growth, proliferation, and survival.[1][2] ATAD2 acts as a cofactor for several key oncogenic transcription factors, including MYC, E2F, and the androgen and estrogen receptors, enhancing their transcriptional activity and driving the expression of genes involved in cell cycle progression.[2][4][7]
GSK8814: A Selective Chemical Probe for the ATAD2 Bromodomain
GSK8814 is a small molecule inhibitor designed as a high-affinity chemical probe for the ATAD2 bromodomain.[3] It was developed to enable the study of ATAD2's function and to validate it as a therapeutic target. A key feature of GSK8814 is its high selectivity for the ATAD2 bromodomain over other bromodomain families, most notably the Bromo and Extra Terminal Domain (BET) family, such as BRD4.[3][8] This selectivity is crucial for dissecting the specific biological roles of ATAD2.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action for GSK8814 is competitive inhibition of the ATAD2 bromodomain.
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Targeting the Acetyl-Lysine Binding Pocket: The bromodomain of ATAD2 contains a conserved hydrophobic pocket that specifically recognizes and binds to acetylated lysine residues on histone tails.[4]
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Competitive Binding: GSK8814 is designed to fit into this same acetyl-lysine binding pocket. By occupying this site, GSK8814 directly competes with the natural ligands (acetylated histones).
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Displacement from Chromatin: This competitive binding prevents the ATAD2 protein from engaging with chromatin. Consequently, GSK8814 effectively displaces ATAD2 from its sites of action on the genome.
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Disruption of Transcriptional Co-activation: By displacing ATAD2, GSK8814 disrupts the assembly of transcriptionally active protein complexes at gene promoters. This leads to the downregulation of ATAD2-dependent genes, including critical oncogenes and cell cycle regulators, thereby inhibiting cancer cell proliferation.[4]
Quantitative Data on GSK8814 Activity
The potency, binding affinity, and selectivity of GSK8814 have been characterized across various biochemical and cellular assays.
Table 1: Biochemical Binding Affinity and Potency
| Parameter | Value | Assay | Description | Reference |
| pKd | 8.1 | ITC | Binding affinity constant | [3][8] |
| pKi | 8.9 | BROMOscan | Inhibition constant | [3][8] |
| pIC₅₀ | 7.3 | TR-FRET | Half-maximal inhibitory concentration against acetylated H4 peptide displacement | [3] |
| IC₅₀ | 0.059 µM (59 nM) | TR-FRET | Converted from pIC₅₀ | [8][9] |
Table 2: Selectivity Profile
| Target | pIC₅₀ | Selectivity vs. ATAD2 | Assay | Reference |
| ATAD2 | 7.3 | - | TR-FRET | [3][8] |
| BRD4 (BD1) | 4.6 | >500-fold | TR-FRET | [8] |
| Other Bromodomains | - | >100-fold | BROMOscan | [3] |
Table 3: Cellular Target Engagement and Activity
| Parameter | Value | Cell Line | Assay | Description | Reference |
| EC₅₀ | 2 µM | - | NanoBRET | Cellular target engagement with NanoLuc-ATAD2 | [3] |
| IC₅₀ | 2.7 µM | LNCaP | Colony Formation | Inhibition of cell colony formation | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the research conducted with GSK8814.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the heat change that occurs upon binding of GSK8814 to the ATAD2 bromodomain, allowing for the determination of the binding affinity (Kd).
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Principle: Measures the heat released or absorbed during a biomolecular binding event.
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Methodology:
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A solution of the ATAD2 bromodomain protein is placed in the sample cell of the calorimeter.
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A solution of GSK8814 is loaded into an injection syringe.
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Small aliquots of the GSK8814 solution are incrementally injected into the protein solution.
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The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
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The resulting isotherm is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the ability of GSK8814 to displace a fluorescently labeled acetylated histone peptide from the ATAD2 bromodomain.
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Principle: Based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.
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Methodology:
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A terbium-labeled antibody (donor) binds to a GST-tagged ATAD2 bromodomain.
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A biotinylated, acetylated histone H4 peptide is bound to europium-labeled streptavidin (acceptor).
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In the absence of an inhibitor, the binding of the histone peptide to the ATAD2 bromodomain brings the donor and acceptor into close proximity, resulting in a high FRET signal.
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GSK8814 is added in varying concentrations. It competes with the histone peptide for binding to the ATAD2 bromodomain.
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This competition disrupts the FRET pair, leading to a dose-dependent decrease in the FRET signal.
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The pIC₅₀ is calculated from the resulting dose-response curve.
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NanoBRET™ Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures target engagement in living cells.
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Principle: Measures the energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand or a second target protein tagged with a fluorophore (acceptor).
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Methodology:
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Cells are engineered to express the ATAD2 bromodomain fused to NanoLuc® luciferase.
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A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added to the cells, leading to a BRET signal.
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GSK8814 is added, which enters the cells and competes with the fluorescent tracer for binding to the NanoLuc-ATAD2 protein.
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This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner.
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The EC₅₀ value is determined from the dose-response curve, reflecting the concentration of GSK8814 required for 50% target engagement in a cellular environment.[3]
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Downstream Cellular Consequences and Signaling
Inhibition of ATAD2 by GSK8814 has significant downstream effects on cellular signaling pathways that are often dysregulated in cancer. ATAD2 is a coactivator for transcription factors that drive cell proliferation. By preventing ATAD2 from binding to chromatin, GSK8814 can inhibit the expression of genes regulated by these factors.
Specifically, ATAD2 has been shown to be involved in pathways such as:
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pRB/E2F/MYC Pathway: ATAD2 is a target of the E2F transcription factor and also acts as a crucial cofactor for MYC, promoting the expression of genes that drive cell proliferation.[2][7]
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PI3K/AKT Signaling: ATAD2 has been linked to the pro-survival AKT gene, and its inhibition can impact the PI3K-AKT-mTOR pathway, which is central to cell growth, metabolism, and survival.[7][10]
By inhibiting ATAD2, GSK8814 can lead to reduced colony formation and the inhibition of genes involved in the cell cycle, ultimately impacting the viability of cancer cells that are dependent on ATAD2 function.[8]
Conclusion
GSK8814 serves as a critical tool for the scientific community, enabling the functional interrogation of ATAD2. Its mechanism of action is centered on potent, selective, and competitive inhibition of the ATAD2 bromodomain. By binding to the acetyl-lysine pocket, GSK8814 displaces the protein from chromatin, thereby disrupting its role as a transcriptional co-activator for key oncogenic pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers utilizing GSK8814 to further explore ATAD2 biology and its potential as a therapeutic target in oncology.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK8814 | Structural Genomics Consortium [thesgc.org]
- 4. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
